molecular formula C20H20FN7O B2615880 N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1040647-55-9

N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2615880
CAS RN: 1040647-55-9
M. Wt: 393.426
InChI Key: IFBSGUCTDKAXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20FN7O and its molecular weight is 393.426. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

A study on the metabolism of flumatinib, a compound similar in structure to the one , in chronic myelogenous leukemia (CML) patients revealed the main metabolic pathways in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This insight into the drug's metabolic fate helps in understanding its pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).

Imaging Applications

Research on 18F-Mefway PET imaging of serotonin 1A receptors in humans compared to 18F-FCWAY highlighted the potential of using structurally related compounds for neuroimaging. This study contributes to the development of diagnostic tools for mental health disorders by facilitating the visualization of specific neurotransmitter systems (Choi et al., 2015).

Antitubercular and Antibacterial Activities

Synthesis and evaluation of carboxamide derivatives have demonstrated significant antitubercular and antibacterial activities, suggesting the potential of structurally similar compounds for treating infectious diseases. These findings support the exploration of N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide derivatives as new antimicrobial agents (Bodige et al., 2020).

Antinociceptive Properties

Research on 3-pyridazinone derivatives, which share a core structure with the compound , has revealed antinociceptive properties, indicating the potential for pain management applications. This suggests that further investigation into similar compounds could lead to new therapeutic options for pain relief (Gökçe et al., 2001).

Docking Studies for Drug Design

Docking studies of piperazine-1-yl-1H-indazole derivatives, closely related to the compound of interest, have played a crucial role in the field of medicinal chemistry, assisting in the design and optimization of new drugs. This approach helps in predicting the interaction between potential drugs and their targets, thereby accelerating the drug discovery process (Balaraju et al., 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c21-16-3-1-2-4-17(16)24-20(29)28-13-11-27(12-14-28)19-6-5-18(25-26-19)23-15-7-9-22-10-8-15/h1-10H,11-14H2,(H,24,29)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBSGUCTDKAXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.